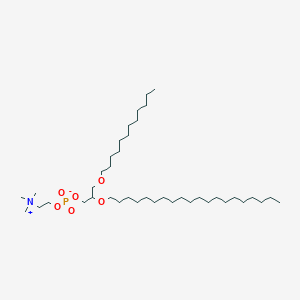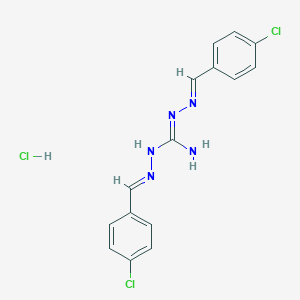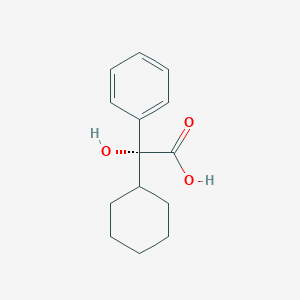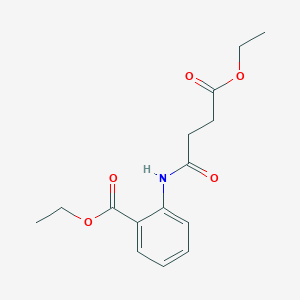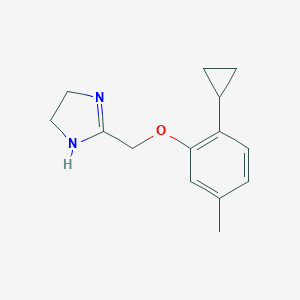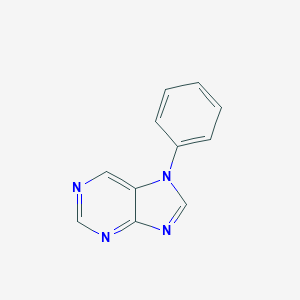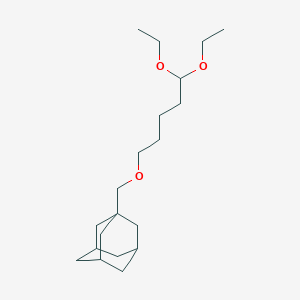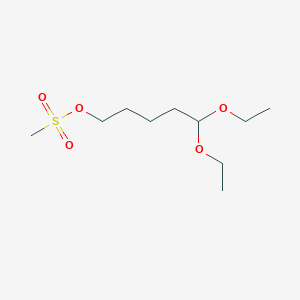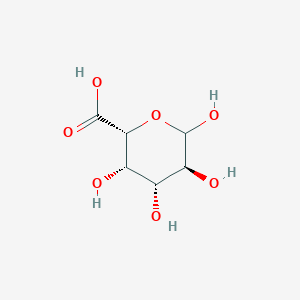
L-Galacturonic acid
説明
L-Galacturonic acid is a crystalline aldehyde acid that occurs especially in polymerized form in pectin . It is the primary building block and structure-giving element of pectin and other biopolymers found throughout the plant kingdom .
Synthesis Analysis
The most noteworthy accomplishment was the identification of the critical rate-limiting genes for the 2 major AsA synthesis pathways (L-galactose pathway and D-galacturonic acid pathway) in fruit crops . The primary source of commercial GalA is the hydrolysis of pectin . The accumulation of AsA depends mainly on the L-galactose pathway, and the D-galacturonic acid pathway and AsA recycling pathway as the secondary pathways .
Molecular Structure Analysis
L-Galacturonic acid has a molecular formula of C6H10O7, an average mass of 194.139 Da, and a monoisotopic mass of 194.042648 Da . Its structure is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other; but it is more frequently depicted as a closed aldopyranose .
Chemical Reactions Analysis
Due to the presence of reactive carboxyl groups, (poly)galacturonic acid molecules may undergo several chemical reactions, modifications, and naturally-driven enzymatic reactions .
Physical And Chemical Properties Analysis
L-Galacturonic acid has a density of 1.7±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has a polar surface area of 135 Å2 and a molar volume of 111.1±3.0 cm3 .
科学的研究の応用
Copper-Catalyzed N-Arylation : L-Galacturonic acid hydrate serves as a promising O-donor ligand for selective copper-catalyzed N-arylation of N-containing heterocycles, facilitating the rapid creation of pharmaceutical intermediates and other significant structures (Yuan, Zhao, & Zheng, 2019).
Precursor for Derivatives : Filamentous fungi can produce keto-deoxy-L-galactonate from D-galacturonate, which has potential uses in chelators, clarifiers, preservatives, and plastic precursors (Wiebe et al., 2010).
Engineering Filamentous Fungi : The deletion of the L-galactonic acid dehydratase gene in filamentous fungi strains like Trichoderma reesei and Aspergillus niger enables efficient conversion of D-galacturonic acid (Kuivanen et al., 2012).
Biotechnological Conversions : D-Galacturonic acid catabolism in microorganisms offers potential for biotechnological conversions to fuels and chemicals, applicable in animal feed and biofuel production (Richard & Hilditch, 2009).
L-Ascorbic Acid Production : Metabolic engineering of fungal D-galacturonate pathways for L-ascorbic acid production presents a promising alternative for human nutrition and industrial applications (Kuivanen, Penttilä, & Richard, 2015).
Biosynthesis of Root Polysaccharides : UDP-D-glucuronic acid 4-epimerase, such as OcUGlcAE3 in plants, plays a role in the biosynthesis of root polysaccharides and may be environmentally induced (Yin et al., 2016).
Plant Pathogen Virulence : Mutants of Botrytis cinerea deficient in D-galacturonic acid catabolism show reduced virulence on certain plants, indicating a role of D-galacturonic acid as a carbon nutrient for these plants (Zhang & van Kan, 2013).
将来の方向性
特性
IUPAC Name |
(2R,3S,4R,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-XVYLPRKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H](OC([C@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Galacturonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



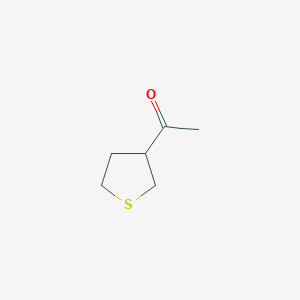

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
